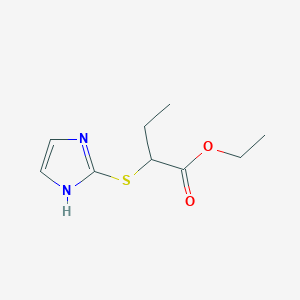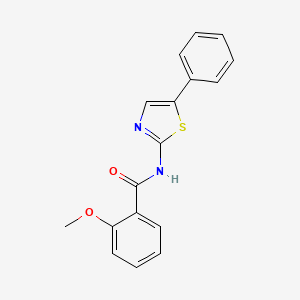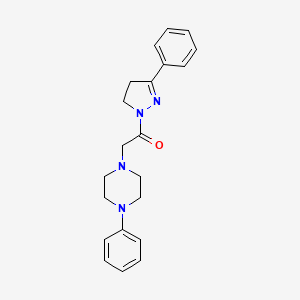![molecular formula C10H12F2N2O3S B7629137 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide, also known as DMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMEB is a small molecule inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to its substrates. This leads to the inhibition of CK2 activity and downstream cellular processes that depend on CK2, such as cell growth and survival.
Biochemical and physiological effects:
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of viruses such as hepatitis C and human papillomavirus. 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has also been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide is a small molecule inhibitor that is easy to synthesize and has high purity. It has been shown to be effective in inhibiting CK2 activity in vitro and in vivo, making it a useful tool for studying the role of CK2 in various cellular processes. However, 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has limitations in terms of its specificity, as it can also inhibit other kinases that share structural similarities with CK2. Moreover, the effects of 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide on cellular processes may vary depending on the cell type and experimental conditions.
Orientations Futures
Future research on 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could focus on improving its specificity for CK2 and identifying its downstream targets in different cellular processes. 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could also be used in combination with other inhibitors or chemotherapeutic agents to enhance its anticancer effects. Moreover, 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could be used to study the role of CK2 in other diseases such as diabetes and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide involves the reaction of 2,5-difluorobenzoyl chloride with N-(2-aminoethyl)methanesulfonamide in the presence of a base such as triethylamine. The reaction yields 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential tool for studying the role of CK2 in various cellular processes. CK2 has been implicated in the development of cancer, and 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has also been used to study the role of CK2 in viral replication, inflammation, and neurodegeneration.
Propriétés
IUPAC Name |
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3S/c1-13-18(16,17)5-4-14-10(15)8-6-7(11)2-3-9(8)12/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQVAIYPMIVEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)
